Cas no 41546-31-0 (L-Xylofuranose (9CI))

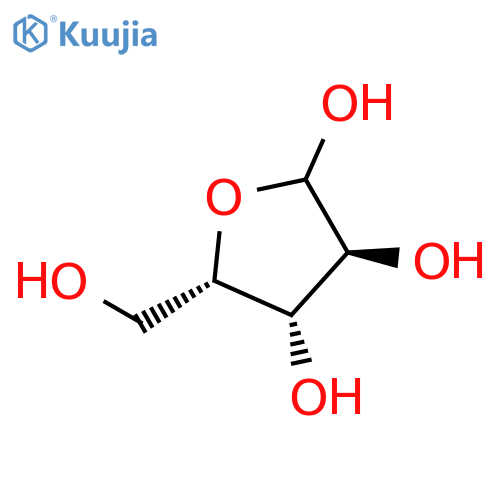

L-Xylofuranose (9CI) structure

Product name:L-Xylofuranose (9CI)

L-Xylofuranose (9CI) 化学的及び物理的性質

名前と識別子

-

- L-Xylofuranose (9CI)

- LXylf

- WURCS=2.0/1,1,0/[o121h]/1/

- (3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol

- l-xylo-furanose

- L-Xylf

- CHEBI:153065

- L-xylo-pentofuranose

- DTXSID90464293

- L-Xylofuranose

- C01510

- 41546-31-0

- SCHEMBL4874731

-

- インチ: InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m0/s1

- InChIKey: HMFHBZSHGGEWLO-CZBDKTQLSA-N

- SMILES: C(C1C(C(C(O1)O)O)O)O

計算された属性

- 精确分子量: 150.05282342g/mol

- 同位素质量: 150.05282342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 氢键受体数量: 5

- 重原子数量: 10

- 回転可能化学結合数: 1

- 複雑さ: 117

- 共价键单元数量: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.2Ų

- XLogP3: -2

L-Xylofuranose (9CI) 関連文献

-

1. 531. 2 : 4–3 : 5-Diethylidene aldehydo-L-xylose and its derivativesE. J. Bourne,W. M. Corbett,M. Stacey J. Chem. Soc. 1952 2810

-

Sherif I. Elshahawi,Khaled A. Shaaban,Madan K. Kharel,Jon S. Thorson Chem. Soc. Rev. 2015 44 7591

-

3. 596. The 2 : 3–4 : 5-diisopropylidene derivatives of aldehydo-L-xylose and L-xylitolE. J. Bourne,G. P. McSweeney,L. F. Wiggins J. Chem. Soc. 1952 3113

-

4. 335. 2 : 5-Dimethyl xylofuranose and 2 : 3-dimethyl xyloseGeorge J. Robertson,David Gall J. Chem. Soc. 1937 1600

-

5. Hydroxy group interactions in stannylated carbohydrates. Structures and thermal stabilities of 5-deoxy-5-C-(Ph3Sn)-1,2-O-isopropylidene-α-D-xylofuranose, 5-deoxy-5-C-(IPh2Sn)-1,2-O-isopropylidene-α-D- and -L-xylofuranose, and 5-deoxy-5-C-(I2PhSn)-1,2-O-isopropylidene-α-D- and -L-xylofuranoseLynne A. Burnett,Vitor F. Ferreira,R. Alan Howie,Helena Rufino,Janet M. S. Skakle,James L. Wardell,Solange M. S. V. Wardell J. Chem. Soc. Perkin Trans. 1 2002 2288

-

6. Asymmetric synthesis. Part II. Stereospecific synthesis of benzylic centres. Some 6-deoxy-5-C-phenylhexose derivativesT. D. Inch,R. V. Ley,P. Rich J. Chem. Soc. C 1968 1683

-

7. 303. Partial periodate oxidation of D-glucitol and its borate complexD. H. Hutson,H. Weigel J. Chem. Soc. 1961 1546

-

David K. Tran,Ahmed Z. Rashad,Donald J. Darensbourg,Karen L. Wooley Polym. Chem. 2021 12 5271

-

Shurong Wang,Yuan Zhao,Haizhou Lin,Jingping Chen,Lingjun Zhu,Zhongyang Luo Green Chem. 2017 19 3869

-

10. Syntheses of 4-acetamido-4,5-dideoxy-D-xylofuranose and 5-acetamido-5,6-dideoxy-L-talofuranoseJ. S. Brimacombe,J. G. H. Bryan J. Chem. Soc. C 1966 1724

41546-31-0 (L-Xylofuranose (9CI)) Related Products

- 9031-11-2(Lactase)

- 9002-18-0(Agar)

- 14131-84-1(2,3:5,6-Di-O-isopropylidene-a-D-mannofuranose)

- 4618-18-2(Lactulose)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 6155-35-7(α-L-Rhamnose monohydrate)

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 2253-38-5(Methyl fluoroisobutyrate)

- 383129-21-3(2-(3-chlorophenyl)azepane)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

Gold Member

CN Supplier

Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Gold Member

CN Supplier

Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Gold Member

CN Supplier

Reagent

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Member

CN Supplier

Reagent

BIOOKE MICROELECTRONICS CO.,LTD

Gold Member

CN Supplier

Reagent